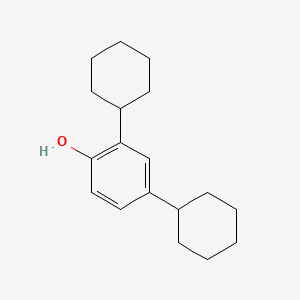![molecular formula C38H42N3O7S+ B14690772 4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid CAS No. 32761-96-9](/img/structure/B14690772.png)
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-methoxybenzenediazonium typically involves the diazotization of 4-Anilino-2-methoxyaniline using nitrous acid under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.
1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene can be synthesized through a Williamson ether synthesis, where 4-(methoxymethyl)phenol reacts with 1-(methoxymethyl)benzyl chloride in the presence of a strong base like sodium hydride.
2,4,6-trimethylbenzenesulfonic acid is usually prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfuric acid or oleum.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.
Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.
Major Products
Azo Compounds: Formed from the oxidation of diazonium salts.
Amines: Formed from the reduction of nitro groups.
Halogenated Aromatics: Formed from substitution reactions.
科学研究应用
Chemistry
These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology
Medicine
Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.
Molecular Targets and Pathways
Electrophilic Substitution: Targets aromatic rings in organic molecules.
Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.
相似化合物的比较
Similar Compounds
4-Nitroaniline: Similar to 4-Anilino-2-methoxybenzenediazonium but with a nitro group instead of a diazonium group.
Phenoxybenzenes: Similar to 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene but with different substituents.
Mesitylene Sulfonic Acid: Similar to 2,4,6-trimethylbenzenesulfonic acid but with different methyl group positions.
Uniqueness
The combination of these three chemical entities in one compound provides unique properties that may not be found in other similar compounds. This uniqueness can be leveraged in specialized applications in research and industry.
属性
CAS 编号 |
32761-96-9 |
|---|---|
分子式 |
C38H42N3O7S+ |
分子量 |
684.8 g/mol |
IUPAC 名称 |
4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1; |
InChI 键 |
OXGLVKGLYONJST-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


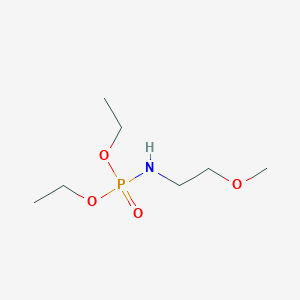
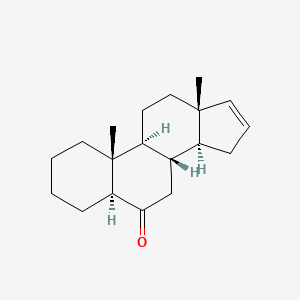
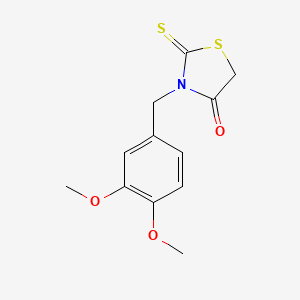
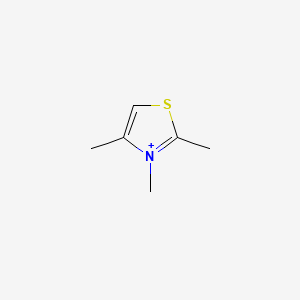
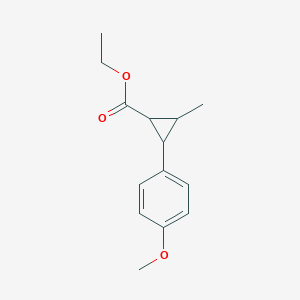
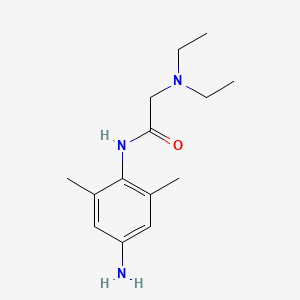

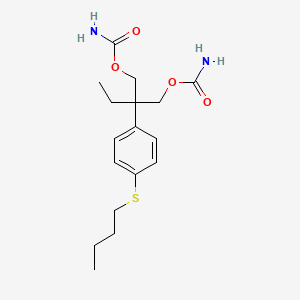

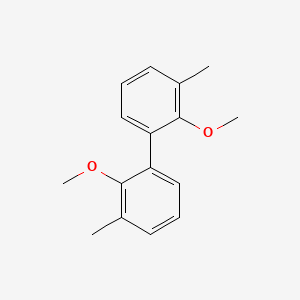
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

